5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 3,5-dimethylphenoxymethyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 3,5-dimethylphenol with chloromethyl methyl ether to form 3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
5-(Chloromethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-(Chloromethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole: Similar structure but lacks the 3,5-dimethyl groups, which may affect its reactivity and applications.
5-(Bromomethyl)-3-(3,5-dimethylphenoxymethyl)-1,2,4-oxadiazole: The bromomethyl group may lead to different reactivity compared to the chloromethyl group.
5-(Chloromethyl)-3-(3,5-dimethylphenyl)-1,2,4-oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(chloromethyl)-3-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-3-9(2)5-10(4-8)16-7-11-14-12(6-13)17-15-11/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESZZRILMRKVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NOC(=N2)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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